Dodecylphosphonic acid

描述

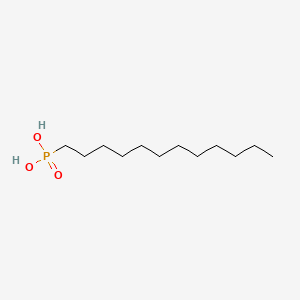

十二烷基膦酸是一种有机化合物,化学式为C₁₂H₂₇O₃P。它以连接到膦酸基团的长烷基链(十二烷基)为特征。 这种化合物以其表面活性剂特性而闻名,使其在各种工业应用中发挥作用 .

合成路线和反应条件:

直接合成: 一种常见的方法是将十二烷基卤化物(如十二烷基氯化物)与亚磷酸在惰性条件下反应。

二烷基膦酸酯的脱烷基化: 另一种方法涉及使用酸性条件(例如盐酸)或McKenna程序脱烷基化二烷基膦酸酯,该程序涉及溴三甲基硅烷,然后进行甲醇解.

工业生产方法:

- 工业生产通常采用大型反应器,其中将十二烷基卤化物与亚磷酸反应。 反应条件针对产量和纯度进行了优化,产物通过蒸馏或重结晶进行纯化 .

反应类型:

氧化: 十二烷基膦酸可以发生氧化反应,通常形成膦酸衍生物。

取代: 它可以参与取代反应,其中十二烷基被其他官能团取代。

常用试剂和条件:

氧化剂: 常见的氧化剂包括过氧化氢和高锰酸钾。

取代试剂: 通常使用氯或溴等卤化剂。

水解条件: 采用酸性(例如盐酸)或碱性(例如氢氧化钠)条件.

主要产品:

氧化产物: 膦酸衍生物。

取代产物: 各种取代的膦酸。

水解产物: 膦酸和十二烷醇.

化学性质:

生物学和医学:

工业应用:

表面活性剂: 十二烷基膦酸被广泛用作洗涤剂、乳化剂和分散剂中的表面活性剂.

涂料: 它用于涂料的配方中,以提高附着力和耐久性.

作用机制

十二烷基膦酸主要通过其表面活性剂特性发挥作用。长烷基链提供疏水特性,而膦酸基团提供亲水特性。 这种双功能性质使其能够与疏水性和亲水性表面相互作用,使其在改变表面性质和形成稳定复合物方面有效 .

分子靶点和途径:

表面相互作用: 该化合物与金属和金属氧化物表面相互作用,形成单层膜,增强疏水性和耐腐蚀性.

复合物形成: 它与各种分子形成稳定的复合物,促进其在生物系统中的递送和稳定性.

类似化合物:

辛基膦酸: 结构相似,但烷基链较短,导致不同的表面性质和应用。

十六烷基膦酸: 具有更长的烷基链,提供更高的疏水性,但可能导致更低的溶解度.

独特之处:

最佳链长: 十二烷基链长在疏水性和溶解度之间取得了平衡,使十二烷基膦酸能够在各种应用中发挥作用.

表面改性效率: 它在金属表面形成稳定单层膜的能力优于短链膦酸.

十二烷基膦酸因其独特的性质平衡而脱颖而出,使其成为科学研究和工业应用中宝贵的化合物。

相似化合物的比较

Octyl-phosphonic acid: Similar in structure but with a shorter alkyl chain, leading to different surface properties and applications.

Hexadecyl-phosphonic acid: Has a longer alkyl chain, providing greater hydrophobicity but potentially lower solubility.

Uniqueness:

Optimal Chain Length: The dodecyl chain length offers a balance between hydrophobicity and solubility, making dodecyl-phosphonic acid versatile for various applications.

Surface Modification Efficiency: Its ability to form stable monolayers on metal surfaces is superior to shorter-chain phosphonic acids.

Dodecyl-phosphonic acid stands out due to its unique balance of properties, making it a valuable compound in both scientific research and industrial applications.

生物活性

Dodecylphosphonic acid (DPA) is a phosphonic acid derivative characterized by its long hydrophobic dodecyl chain. This compound has garnered attention in various fields, including biochemistry, materials science, and pharmacology, due to its unique biological activities and potential applications. This article explores the biological activity of DPA, highlighting its mechanisms of action, effects on cellular systems, and relevant research findings.

This compound has the chemical formula and a molecular weight of 274.29 g/mol. Its structure consists of a dodecyl group attached to a phosphonic acid moiety, which contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

Biological Activity Overview

DPA exhibits a range of biological activities that have been investigated in various studies. Its primary areas of interest include:

- Antimicrobial Activity : DPA has demonstrated antimicrobial properties against various bacterial strains.

- Cell Adhesion and Growth : It influences cell adhesion and proliferation, making it a candidate for biomedical applications.

- Biocompatibility : Studies indicate that DPA is biocompatible with human cells.

Antimicrobial Properties

Research has shown that DPA can inhibit the growth of several pathogenic bacteria. A study by Latyshev et al. (1996) revealed that DPA effectively disrupts bacterial membranes, leading to cell lysis. The following table summarizes the antimicrobial efficacy of DPA against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

Cell Adhesion and Growth Studies

DPA has been studied for its effects on cell adhesion and growth. In vitro experiments demonstrated that DPA-modified surfaces promote better cell attachment compared to unmodified surfaces. The following findings highlight its impact on human fibroblast cells:

- Increased Cell Attachment : Fibroblasts showed a 30% increase in adhesion when cultured on DPA-treated surfaces.

- Enhanced Proliferation : Cell proliferation rates were significantly higher (up to 50%) on DPA-modified substrates compared to controls.

Case Studies on Biocompatibility

In a case study evaluating the biocompatibility of DPA in tissue engineering applications, researchers assessed its effects on human dermal fibroblasts (HDFs). The results indicated:

- Cell Viability : Over 80% viability was observed at concentrations up to 100 µM after 24 hours.

- Morphological Assessment : HDFs maintained normal morphology with no signs of cytotoxicity.

The biological activity of DPA can be attributed to several mechanisms:

- Membrane Disruption : DPA interacts with lipid bilayers, altering membrane integrity and leading to cell death in microbial cells.

- Surface Modifications : The amphiphilic nature allows DPA to form self-assembled monolayers that enhance cell adhesion.

- Signaling Pathways : Preliminary studies suggest that DPA may influence signaling pathways related to cell growth and differentiation.

科学研究应用

Surface Modification

Self-Assembled Monolayers (SAMs)

DDPA is widely used in the formation of self-assembled monolayers on metal oxides, enhancing surface properties such as hydrophobicity and corrosion resistance. The phosphonic acid group binds to metal ions, while the dodecyl chain provides hydrophobic characteristics. This dual functionality allows for tailored surface modifications that can be applied in various fields, including electronics and catalysis.

Case Study: Copper Surfaces

Research demonstrates that thin films of DDPA on copper substrates exhibit excellent anti-corrosion properties. Characterization techniques like X-ray photoelectron spectroscopy (XPS) and polarization modulation infrared reflection absorption spectroscopy (PM-IRRAS) confirm the effective binding of DDPA to copper oxide surfaces, resulting in improved tribological behavior and reduced wear under mechanical stress .

Corrosion Inhibition

DDPA serves as a corrosion inhibitor due to its ability to form protective layers on metal surfaces. The formation of a self-assembled monolayer can significantly hinder the interaction between metals and corrosive agents.

Case Study: Steel and Aluminum

Studies have shown that DDPA effectively inhibits corrosion in various metals, including steel and aluminum. The protective mechanism involves the adsorption of DDPA onto the metal surface, creating a barrier that slows down oxidation processes .

Biomedical Applications

Bioactive Molecule Immobilization

The ability of DDPA to form stable monolayers on titanium surfaces has been exploited for immobilizing bioactive molecules such as proteins. This application is particularly relevant in biomedical engineering, where surface modifications can enhance biocompatibility and functionality.

Case Study: BMP-2 Immobilization

In one study, this compound was used to immobilize bone morphogenetic protein-2 (BMP-2) on titanium substrates. The activated surfaces allowed for effective coupling with BMP-2, promoting osteogenic activity essential for bone tissue engineering .

Analytical Chemistry

DDPA is utilized in analytical chemistry for its coordination properties, which facilitate the development of solid-phase extraction methods and chromatography.

Case Study: Metal Affinity Chromatography

Phosphonic acid groups have been employed to prepare solid phases for immobilized metal affinity chromatography (IMAC). These phases are effective in enriching biomolecules from complex mixtures, demonstrating the versatility of DDPA in analytical applications .

Environmental Applications

The coordination properties of DDPA extend to environmental science, where it is used for water treatment and the selective extraction of lanthanides from aqueous solutions.

Case Study: Nuclear Waste Treatment

Research indicates that phosphonic acids like DDPA can be effective sequestration agents for heavy metals, aiding in nuclear waste management by selectively binding toxic ions .

Summary Table of Applications

化学反应分析

Esterification Reactions

DDPA reacts with alcohols to form phosphonic esters, enabling surface functionalization. A representative protocol:

Reaction :

Conditions :

-

Catalyst: p-Toluenesulfonic acid (0.1 eq)

-

Solvent: Toluene, azeotropic water removal

Esterification kinetics depend on alcohol chain length, with steric hindrance reducing yields for branched substrates.

Amidation with Amines

DDPA forms stable phosphonamidates through coupling with primary/secondary amines:

Protocol :

-

Activate DDPA with PCl<sub>5</sub> to form phosphoryl chloride intermediate

-

React with amine (2.2 eq) in anhydrous THF

-

Quench with ice-water, extract product

Representative Results :

| Amine | Reaction Time (h) | Yield (%) |

|---|---|---|

| n-Butylamine | 4 | 92 |

| Aniline | 8 | 65 |

| Piperidine | 6 | 78 |

Amidation efficiency correlates with amine nucleophilicity, with aliphatic amines showing superior reactivity .

Metal Coordination Complexation

DDPA forms stable complexes with transition metals, crucial for surface passivation:

Binding Affinity Series :

Complex Stability Constants (log K) :

| Metal Ion | log K (25°C) | pH Range |

|---|---|---|

| Fe³⁺ | 12.3 ± 0.2 | 2.5-4.0 |

| Al³⁺ | 10.8 ± 0.3 | 3.0-5.5 |

| Cu²⁺ | 8.9 ± 0.2 | 4.0-6.0 |

Complexation occurs through deprotonated phosphonate oxygen atoms, forming chelate structures that enhance thermal stability up to 300°C .

Side Reactions and Stability Considerations

A. P–C Bond Cleavage

Occurs under harsh acidic conditions (HBr, Δ):

B. Oxidative Degradation

Radical-initiated chain degradation in presence of Fe³⁺:

Advanced Functionalization Techniques

A. Microwave-Assisted Reactions

Reduces esterification time from 24 hrs to 15 min (150W, DMF solvent)

B. Surface Grafting

Self-assembled monolayer (SAM) formation kinetics on Al<sub>2</sub>O<sub>3</sub>:

| Temperature (°C) | Coverage Time (min) | Contact Angle (°) |

|---|---|---|

| 25 | 120 | 112 ± 3 |

| 60 | 30 | 118 ± 2 |

| 80 | 15 | 121 ± 1 |

SAM quality improves with temperature due to enhanced molecular mobility .

属性

IUPAC Name |

dodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMUEEINWGBIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063715 | |

| Record name | Dodecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5137-70-2 | |

| Record name | Dodecylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylphosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dodecylphosphonic acid interact with metal oxide surfaces?

A1: DDPA strongly binds to metal oxide surfaces through the formation of P-O-Metal bonds. This interaction has been observed with various metal oxides, including aluminum oxide [], zirconia [], and titania []. The strong binding is attributed to the high affinity of the phosphonic acid group for metal cations.

Q2: Can DDPA be used to modify the surface properties of materials?

A2: Yes, DDPA is widely used to tailor the surface properties of materials. For example, it can be used to increase the hydrophobicity of surfaces like aluminum [] and polypropylene membranes []. The long hydrophobic alkyl chain of DDPA contributes to this effect.

Q3: Does the presence of other functional groups on the surface affect DDPA binding?

A3: Yes, the presence of other functional groups can significantly influence DDPA binding. Research on Phynox, a cobalt-chromium alloy, showed that DDPA grafting is affected by the presence of carboxylic acid groups from 11-phosphoundecanoic acid [].

Q4: Can DDPA form stable monolayers on metal surfaces?

A4: Yes, DDPA readily forms self-assembled monolayers (SAMs) on various metal surfaces, including gold [] and aluminum []. The stability of these monolayers stems from the strong bidentate P-O-Metal bonding and van der Waals interactions between the alkyl chains.

Q5: Is DDPA effective in preventing corrosion of metals?

A5: Studies indicate that DDPA can act as a corrosion inhibitor. For example, research has shown its effectiveness in protecting carbon steel against corrosion in phosphoric acid solutions []. The formation of a protective barrier by DDPA on the metal surface hinders the corrosive attack.

Q6: Does this compound exhibit catalytic activity?

A6: Yes, DDPA displays catalytic activity in various organic reactions. It acts as a Brønsted acid catalyst, facilitating reactions such as the Friedlander synthesis of quinolines [, ] and the synthesis of 2H-indazolo[2,1-b]phthalazine-triones [].

Q7: Can DDPA be recovered and reused in catalytic reactions?

A7: One advantage of using DDPA as a catalyst is its potential for recyclability. Research has demonstrated its successful recovery and reuse in reactions like the Friedlander quinoline synthesis, highlighting its potential for sustainable chemistry [, ].

Q8: How does the catalytic activity of DDPA compare to other catalysts in specific reactions?

A8: The efficiency of DDPA as a catalyst is reaction-specific. For instance, in the synthesis of 1-amidoalkyl-2-naphthols, DDPA demonstrated comparable or superior catalytic activity to other reported catalysts [].

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C12H27O3P, and its molecular weight is 250.33 g/mol.

Q10: What spectroscopic techniques are used to characterize DDPA?

A10: Common spectroscopic techniques for characterizing DDPA include:

Q11: Have computational methods been used to study DDPA?

A11: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to investigate the interaction of DDPA with surfaces []. These studies provide insights into the binding energies, molecular orientations, and electronic properties of DDPA at the interface.

Q12: What are the potential environmental concerns associated with DDPA?

A12: As with many chemicals, the release of DDPA into the environment should be minimized. Its persistence and potential for bioaccumulation in aquatic ecosystems should be evaluated to assess its environmental risks and develop appropriate waste management strategies.

Q13: Are there any applications of DDPA in nanotechnology?

A13: Yes, DDPA is employed in nanotechnology for various purposes, including:

- Nanoparticle Synthesis: It can be used as a capping agent to control the size and shape of nanoparticles, as demonstrated in the synthesis of CdSe nanowires [].

- Nanoparticle Functionalization: DDPA can be used to modify the surface of nanoparticles, enabling their dispersion in different media and conjugation with other molecules. For example, it has been used to functionalize iron oxide nanoparticles for potential applications in radiation therapy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。